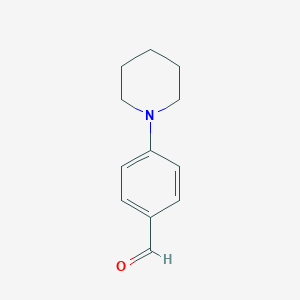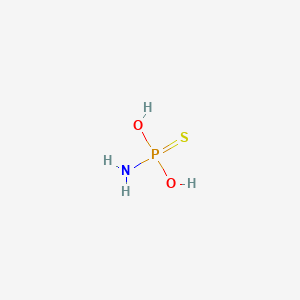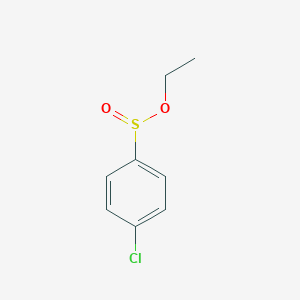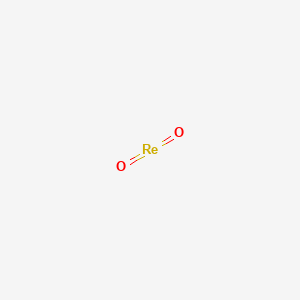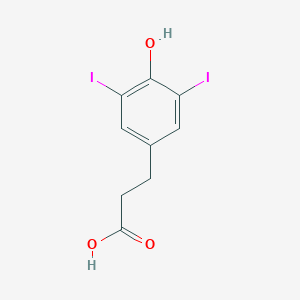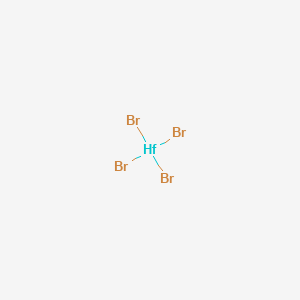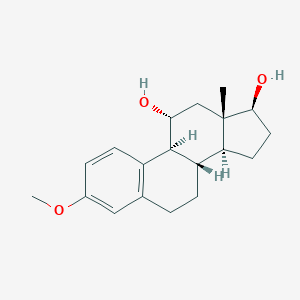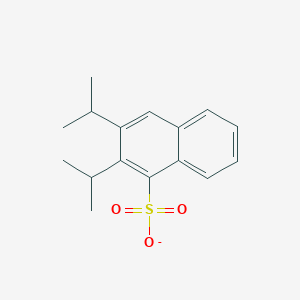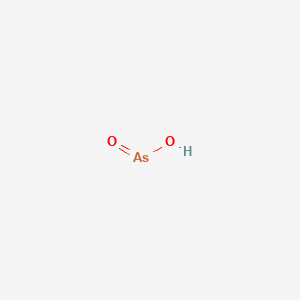![molecular formula C8H17NO4 B083170 2-[Bis(2-hydroxyethyl)amino]ethyl acetate CAS No. 14806-73-6](/img/structure/B83170.png)
2-[Bis(2-hydroxyethyl)amino]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(2-hydroxyethyl)amino]ethyl acetate, commonly known as DEAE, is a chemical compound widely used in scientific research applications. It is a quaternary ammonium compound that is water-soluble and has a positively charged nitrogen atom. DEAE is used in various biochemical and physiological studies due to its ability to bind to negatively charged molecules such as DNA, RNA, and proteins.
科学研究应用
DEAE is widely used in various scientific research applications. One of the most common applications of DEAE is in the purification of proteins and nucleic acids. DEAE can bind to negatively charged molecules such as DNA, RNA, and proteins, allowing for their separation from other molecules in a mixture. DEAE is also used in the preparation of chromatography columns for protein purification.
作用机制
DEAE binds to negatively charged molecules through electrostatic interactions. The positively charged nitrogen atom in DEAE interacts with the negatively charged molecules, allowing for their separation from other molecules in a mixture. The binding affinity of DEAE depends on the pH of the solution, with higher binding affinity at lower pH values.
生化和生理效应
DEAE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAE can inhibit the growth of cancer cells by inducing apoptosis. DEAE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that DEAE can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DEAE has several advantages for lab experiments. It is water-soluble and can be easily purified by recrystallization. DEAE can bind to negatively charged molecules, allowing for their separation from other molecules in a mixture. DEAE is also relatively inexpensive compared to other chromatography resins.
However, DEAE also has some limitations for lab experiments. It has a limited pH range for effective binding, with higher binding affinity at lower pH values. DEAE can also interact with other positively charged molecules, leading to non-specific binding. DEAE can also be prone to degradation over time, leading to a decrease in binding capacity.
未来方向
There are several future directions for the use of DEAE in scientific research. One potential direction is the development of new chromatography columns for protein purification. DEAE can be used in combination with other chromatography resins to improve the efficiency and specificity of protein purification. Another potential direction is the development of new drug delivery systems using DEAE. DEAE can be used to improve the solubility and bioavailability of drugs, leading to more effective treatments for various diseases.
Conclusion
In conclusion, DEAE is a quaternary ammonium compound widely used in various scientific research applications. Its ability to bind to negatively charged molecules such as DNA, RNA, and proteins makes it a valuable tool for protein purification and chromatography. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of DEAE involves the reaction of diethanolamine with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a white crystalline solid that can be purified by recrystallization. The purity of DEAE can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
14806-73-6 |
|---|---|
产品名称 |
2-[Bis(2-hydroxyethyl)amino]ethyl acetate |
分子式 |
C8H17NO4 |
分子量 |
191.22 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H17NO4/c1-8(12)13-7-4-9(2-5-10)3-6-11/h10-11H,2-7H2,1H3 |
InChI 键 |
COYBSBIBDYUILE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)CCO |
规范 SMILES |
CC(=O)OCCN(CCO)CCO |
其他 CAS 编号 |
14806-73-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



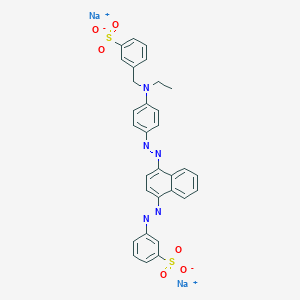
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
